N-methylquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylquinoline-8-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylquinoline-8-carboxamide typically involves the reaction of quinoline-8-carboxylic acid with methylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction can be represented as follows:
Quinoline-8-carboxylic acid+Methylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions
N-methylquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
N-methylquinoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methylquinoline-8-carboxamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxamide: Similar in structure but lacks the methyl group, which may affect its biological activity.
N-methylquinoline-2-carboxamide: Differing in the position of the carboxamide group, which can influence its chemical properties and applications.
Quinoline-8-carboxylic acid: The precursor to N-methylquinoline-8-carboxamide, used in various synthetic routes.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-methylquinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-12-11(14)9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXDZOZWBDCBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.